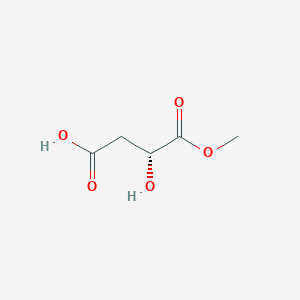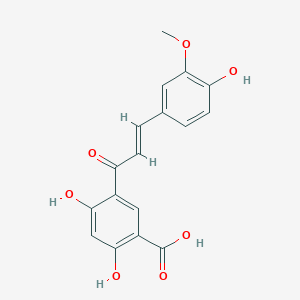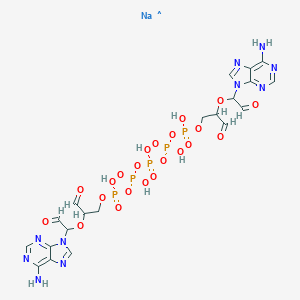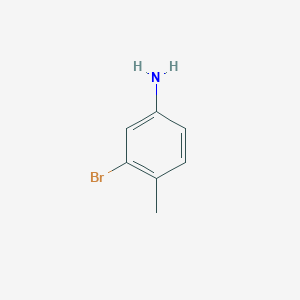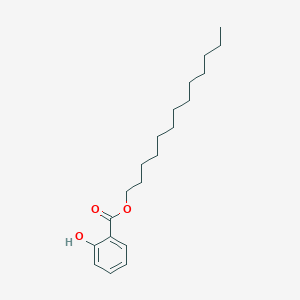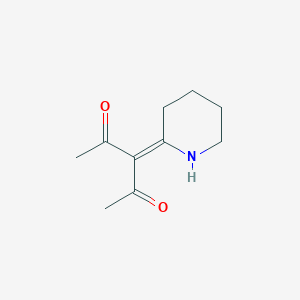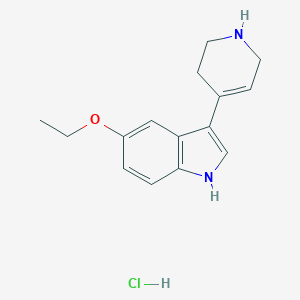
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride, also known as EPTI or EPTI hydrochloride, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring indole alkaloid, tryptamine, and has been synthesized using various methods. In
Mecanismo De Acción
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than the natural ligand serotonin. It also acts as an antagonist at the serotonin 5-HT2A receptor, meaning that it blocks the receptor from being activated by other ligands. Additionally, 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has been shown to have affinity for the alpha-adrenergic receptors, although its exact mechanism of action at these receptors is not well understood.
Efectos Bioquímicos Y Fisiológicos
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride can decrease anxiety-like behavior in rodents, as well as reduce pain perception in response to thermal and mechanical stimuli. 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride in lab experiments is its specificity for certain receptors in the brain, which allows researchers to investigate the role of these receptors in various physiological processes. However, one limitation of using 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is its relatively low potency compared to other compounds that target the same receptors. Additionally, 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Direcciones Futuras
There are several future directions for research on 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride. One area of interest is its potential applications in the treatment of anxiety and depression, as studies have shown that 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride can decrease anxiety-like behavior in animal models. Another area of interest is its potential as a tool for investigating the role of alpha-adrenergic receptors in various physiological processes. Additionally, further studies are needed to investigate the safety and efficacy of 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride in humans, as well as its potential for drug development.
Métodos De Síntesis
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride can be synthesized using various methods, including the reaction of tryptamine with ethyl chloroformate and pyridine, or the reaction of tryptamine with ethyl chloroacetate and pyridine. Another method involves the reaction of tryptamine with ethyl chloroformate and 1,2,3,6-tetrahydropyridine in the presence of hydrochloric acid. The resulting product is then purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have affinity for various receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the alpha-adrenergic receptors. 5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has been used in studies to investigate the role of these receptors in various physiological processes, including anxiety, depression, and pain perception.
Propiedades
Número CAS |
109793-71-7 |
|---|---|
Nombre del producto |
5-Ethoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride |
Fórmula molecular |
C15H19ClN2O |
Peso molecular |
278.78 g/mol |
Nombre IUPAC |
5-ethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-2-18-12-3-4-15-13(9-12)14(10-17-15)11-5-7-16-8-6-11;/h3-5,9-10,16-17H,2,6-8H2,1H3;1H |
Clave InChI |
UFFXTWNVFIMVML-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3.Cl |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC=C2C3=CC[NH2+]CC3.[Cl-] |
Sinónimos |
3-(5,6-dihydro-2H-pyridin-4-yl)-5-ethoxy-1H-indole chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



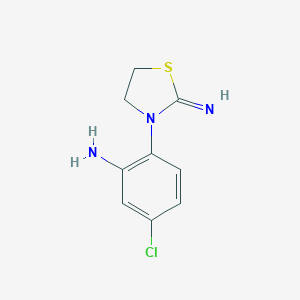
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
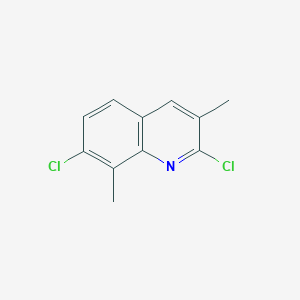


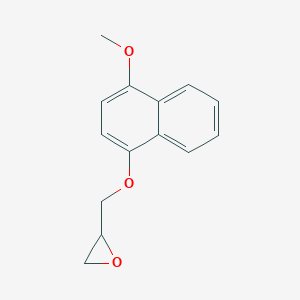
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
